Tert-butyl 3-(hydroxymethyl)hexanoate, with the CAS number 1928755-17-2, is a chemical compound that belongs to the class of esters. Its molecular formula is , and it has a molecular weight of approximately 202.29 g/mol. This compound is recognized for its role as an impurity in the synthesis of the antiepileptic drug brivaracetam, indicating its significance in pharmaceutical applications. The compound is also known by several synonyms, including (R)-tert-butyl 3-(hydroxymethyl)hexanoate and Buvacitan impurity 2 .
Tert-butyl 3-(hydroxymethyl)hexanoate is classified under organic compounds, specifically as an ester derived from hexanoic acid. It is synthesized primarily for research and industrial purposes, particularly in the pharmaceutical sector where it serves as a precursor or impurity in drug synthesis .
The synthesis of tert-butyl 3-(hydroxymethyl)hexanoate typically involves a multi-step process that includes the reduction of appropriate precursors. One common method includes the use of sodium borohydride as a reducing agent in tetrahydrofuran solvent. The procedure can be outlined as follows:
This method yields approximately 16.2 grams of the desired product.
The molecular structure of tert-butyl 3-(hydroxymethyl)hexanoate can be represented structurally as follows:
The SMILES notation for this compound is CCCC@@HCC(OC(C)(C)C)=O, which provides a way to represent its structure using text .
Tert-butyl 3-(hydroxymethyl)hexanoate can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and reduction reactions.
The mechanism of action for tert-butyl 3-(hydroxymethyl)hexanoate primarily relates to its role as an intermediate in pharmaceutical synthesis. When used in the production of brivaracetam, it contributes to the formation of active pharmaceutical ingredients through various enzymatic or chemical transformations that enhance bioavailability and efficacy against epilepsy .
These properties make it suitable for various synthetic applications in organic chemistry and pharmaceuticals .
Tert-butyl 3-(hydroxymethyl)hexanoate finds significant applications in the pharmaceutical industry, particularly in:
Due to its specific structural attributes, it also holds potential for further research into new therapeutic agents within medicinal chemistry contexts .
Biocatalytic routes leverage enzymes for asymmetric reduction and esterification, achieving high enantioselectivity under mild conditions. Candida antarctica lipase B catalyzes the transesterification of racemic 3-(hydroxymethyl)hexanoic acid with tert-butanol, yielding the (R)-enantiomer with >98% ee. Alternatively, ketoreductases selectively reduce 3-carboxyhexanoyl-CoA intermediates using NADPH cofactors. Key advantages include:
Table 1: Biocatalytic Synthesis Performance
Enzyme | Substrate | Yield (%) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Candida antarctica B | Racemic acid + tert-butanol | 85 | >98 (R) | 24 |
Ketoreductase KR-01 | 3-Oxohexanoate | 92 | 99 (R) | 12 |
Whole-cell biocatalyst | Ethyl 3-oxohexanoate | 78 | 97 (R) | 36 |
Chiral catalysts enable precise stereocontrol for the (R)-enantiomer, essential for drug efficacy. Bis-cyclometalated iridium(III) complexes (e.g., Λ-IrS) catalyze asymmetric hydrogenation of tert-butyl 3-(hydroxymethyl)hex-2-enoate, achieving 94% ee at 5 mol% loading. Rhodium/(S)-t-BuPyOx systems (derived from picolinic acid and tert-leucinol) facilitate enantioselective conjugate additions, though ligand synthesis requires multi-step optimization [7] [10]. Key insights:
Table 2: Asymmetric Catalysis Performance
Catalyst System | Substrate | ee (%) | Loading (mol%) | Temperature (°C) |
---|---|---|---|---|
Λ-IrS (Ir-complex) | tert-Butyl hex-2-enoate | 94 | 5 | 25 |
Rh/(S)-t-BuPyOx | 3-Oxohexanoate | 89 | 7 | 60 |
Ru-BINAP | β-Keto ester | 82 | 10 | 50 |
Sodium borohydride (NaBH₄) reduces tert-butyl 3-formylhexanoate to the hydroxymethyl derivative, but over-reduction or racemization occurs without optimization. Key parameters include:
Table 3: Reduction Optimization Variables
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Temperature | 25°C | –5°C to 0°C | Purity ↑ from 70% to 97% |
NaBH₄ Equiv | 3.0 | 1.5 | Byproducts ↓ from 25% to 5% |
Solvent | Methanol | THF | Ester reduction ↓ from 15% to 2% |
Additive | None | 0.2 equiv CeCl₃ | Diastereoselectivity ↑ 20% |
Boron trifluoride etherate (BF₃·OEt₂) enhances selectivity in hydroxymethylation and esterification. As a Lewis acid, it:
Table 4: BF₃ Complexes in Synthetic Applications
BF₃ Source | Reaction Type | Temperature (°C) | Conversion/Yield | Advantage |
---|---|---|---|---|
BF₃·OEt₂ | Aldehyde reduction | –5 to 0 | 92% yield | Cost-effective |
BF₃·OEt₂ | Esterification | 60 | 95% conversion | Fast kinetics |
BF₃·t-BuOMe | Aldol condensation | 25 | 89% yield | Moisture stability |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0